molecular formula C10H12BrF B13924806 4-Bromo-2,6-diethylfluorobenzene

4-Bromo-2,6-diethylfluorobenzene

Cat. No.: B13924806
M. Wt: 231.10 g/mol
InChI Key: MYKVQCPCJOTNHP-UHFFFAOYSA-N
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Description

This compound belongs to a class of halogenated aromatics with applications in pharmaceuticals, agrochemicals, and materials science. While direct data on this specific compound are absent in the provided evidence, comparisons can be drawn from structurally related bromo-fluoro-benzene derivatives, as detailed below.

Properties

Molecular Formula

C10H12BrF

Molecular Weight

231.10 g/mol

IUPAC Name

5-bromo-1,3-diethyl-2-fluorobenzene

InChI

InChI=1S/C10H12BrF/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4H2,1-2H3

InChI Key

MYKVQCPCJOTNHP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1F)CC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diethylfluorobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 2,6-diethylfluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of 4-Bromo-2,6-diethylfluorobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-diethylfluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-diethylfluorobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-deficient aromatic ring, facilitating the attack of electrophiles at specific positions on the ring. The presence of bromine and fluorine atoms can stabilize the intermediate carbocation, influencing the reaction pathway and product distribution .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Substituents
4-Bromo-2,6-dimethylfluorobenzene 221.06 (est.) N/A N/A Br, F, CH₃ (C2/C6)
4-Bromo-2,6-difluoroaniline 208.00 63–65 N/A Br, F, NH₂ (C1)
2-Bromo-5-chloro-1,3-difluorobenzene 227.42 N/A N/A Br, Cl, F (C1/C3/C5)

Table 2: Reactivity Comparison

Compound Name Electrophilic Substitution Reactivity SNAr Feasibility Key Functional Groups
4-Bromo-2,6-diethylfluorobenzene Low (ethyl deactivation) Low (steric hindrance) Br, F, C₂H₅
4-Bromo-2,6-difluoroaniline Very Low (strong deactivation by F/NH₂) Moderate Br, F, NH₂
4-Bromo-2,6-difluorobenzyl Bromide Moderate High Br, F, CH₂Br

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